DNA Damage in Nucleosomal Context: Neocarzinostatin Retains Superior Activity Compared to Bleomycin
In a precisely positioned nucleosome model, the DNA cleavage activity of neocarzinostatin (NCS) was inhibited 2.4-fold in the central region of nucleosome-bound DNA, whereas bleomycin (BLM) activity was inhibited 5-fold under identical conditions [1]. This indicates that NCS retains substantially greater access to and damage of DNA organized into chromatin compared to the glycopeptide antibiotic bleomycin.
| Evidence Dimension | Inhibition of DNA cleavage in the central region of nucleosome-bound DNA |
|---|---|
| Target Compound Data | 2.4-fold inhibition |
| Comparator Or Baseline | Bleomycin (BLM): 5-fold inhibition |
| Quantified Difference | NCS retains 2.1× more activity (5/2.4) than bleomycin in this chromatin context |
| Conditions | Reconstituted nucleosomes with precisely positioned DNA; in vitro cleavage assay |
Why This Matters
For researchers studying DNA damage responses in a chromatin context, neocarzinostatin provides a more potent and less attenuated tool for generating lesions than bleomycin, enabling more robust signal-to-noise ratios in assays requiring nucleosomal substrates.
- [1] Smith BL, Bauer GB, Povirk LF. DNA damage induced by bleomycin, neocarzinostatin, and melphalan in a precisely positioned nucleosome. Asymmetry in protection at the periphery of nucleosome-bound DNA. J Biol Chem. 1994;269(48):30587-30594. View Source
